4-Methoxyphenyl chloromethanethioate
Description
4-Methoxyphenyl chloromethanethioate is a thioester derivative characterized by a 4-methoxyphenyl group attached to a chloromethanethioate moiety. The 4-methoxyphenyl group is known to enhance electronic delocalization and resonance effects, which can influence photophysical properties (e.g., fluorescence) and biological activity (e.g., antioxidant or anti-inflammatory effects) . The chloromethanethioate group may contribute to reactivity in nucleophilic substitution or coordination chemistry, making it a candidate for synthetic intermediates or functional materials.
Properties
IUPAC Name |
O-(4-methoxyphenyl) chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-10-6-2-4-7(5-3-6)11-8(9)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAWCPAIZSGTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
4-Methoxyphenyl chloromethanethioate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methoxyphenol and thiocarbonyl chloride.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxyphenyl chloromethanethioate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl chloromethanethioate involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in these interactions are often complex and depend on the specific biological context .
Comparison with Similar Compounds
Structural and Electronic Properties
The 4-methoxyphenyl moiety is a common feature in compounds with tunable electronic properties. Key comparisons include:
Key Observations :
- The 4-methoxyphenyl group consistently enhances electron donation, improving fluorescence in quinazoline derivatives and bioactivity in chalcones .
- Replacement of the thioester group with a ketone (as in chalcones) shifts functionality toward antioxidant applications , whereas the phthalimide core enables antiparasitic activity .
Photophysical Behavior
Compounds with 4-methoxyphenyl groups exhibit distinct photophysical trends:
- Quinazoline derivatives (e.g., 5d) : The 4-methoxyphenyl substituent at the 2-position increases emission intensity (λem = 480–495 nm) compared to fluorophenyl analogs. Stokes shifts correlate with polarizability of the π-conjugated system .
- Bis-(4-methoxyphenyl)aminophenyl chromophores: Exhibit blue-shifted λmax (~745 nm) relative to dialkylaminophenyl analogs (e.g., YLD156, λmax = 753 nm) due to reduced electron-donating strength .
Biological Activity
4-Methoxyphenyl chloromethanethioate (also known as 4-Methoxyphenyl thiochloromethyl ether) is a compound that has garnered attention for its biological activity, particularly in the context of its interactions with various biological systems. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10ClO2S
- Molecular Weight : 218.69 g/mol
The presence of the methoxy group and the chloromethanethioate moiety contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins involved in various metabolic pathways. The compound is believed to act as an inhibitor or modulator of these targets, leading to downstream effects on cellular functions.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, thereby altering metabolic processes.
- Protein Interactions : It can bind to proteins, influencing their function and stability.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 20.3 |
| A549 (lung cancer) | 18.7 |
These results highlight its potential as an anticancer agent, warranting further investigation into its therapeutic applications.
Case Studies
Several case studies have explored the biological effects of this compound in clinical and laboratory settings:
-
Case Study on Antimicrobial Efficacy
- A study conducted at a university microbiology laboratory assessed the compound's efficacy against clinical isolates of Staphylococcus aureus. Results demonstrated significant bactericidal activity, suggesting potential use in treating infections caused by resistant strains.
-
Case Study on Cancer Cell Lines
- In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The study found that higher concentrations led to increased rates of apoptosis, indicating a promising avenue for further research into its mechanism as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
